molecular formula C19H24BNO2 B13350325 3-methyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 651014-84-5

3-methyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B13350325
CAS No.: 651014-84-5
M. Wt: 309.2 g/mol
InChI Key: LKSMVYIMTBTRHH-UHFFFAOYSA-N
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Description

3-methyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline derivative. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of an appropriate aniline derivative with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester in the presence of a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, amines, and halogenated aromatic compounds .

Mechanism of Action

The mechanism by which 3-methyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . Additionally, the compound can participate in cross-coupling reactions to form new carbon-carbon bonds, which is essential in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-methyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline lies in its combination of a boronic ester group with a methyl-substituted aniline derivative. This structure imparts specific reactivity and properties that are valuable in various chemical and biological applications .

Properties

CAS No.

651014-84-5

Molecular Formula

C19H24BNO2

Molecular Weight

309.2 g/mol

IUPAC Name

3-methyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C19H24BNO2/c1-14-11-15(20-22-18(2,3)19(4,5)23-20)13-17(12-14)21-16-9-7-6-8-10-16/h6-13,21H,1-5H3

InChI Key

LKSMVYIMTBTRHH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC3=CC=CC=C3)C

Origin of Product

United States

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